Bienvenue dans la boutique en ligne BenchChem!

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Kinase Inhibition Medicinal Chemistry Patent Literature

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8) is a heterocyclic small molecule featuring a 1-methyl-1H-pyrazole core N-substituted with a 2,5-dimethyl-1H-pyrrole moiety. It is commercially available from multiple suppliers as a research-grade building block with purities typically ≥95-98%.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 34605-66-8
Cat. No. B2973185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
CAS34605-66-8
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESCC1=CC=C(N1C2=NN(C=C2)C)C
InChIInChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-12(3)11-10/h4-7H,1-3H3
InChIKeyRXHSFTMENSSYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8): Procurement-Ready Heterocyclic Building Block Profile


3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8) is a heterocyclic small molecule featuring a 1-methyl-1H-pyrazole core N-substituted with a 2,5-dimethyl-1H-pyrrole moiety . It is commercially available from multiple suppliers as a research-grade building block with purities typically ≥95-98% . The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry campaigns targeting kinases and other protein families .

Why 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8) Cannot Be Arbitrarily Substituted with Pyrrole-Pyrazole Analogs


Generic substitution among pyrrole-pyrazole analogs is scientifically unsound due to the extreme sensitivity of biological activity to precise regiochemistry and substitution pattern. For example, the isomeric 5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole (CAS 34605-70-4) differs only in the attachment point of the pyrrole ring to the pyrazole core , yet such positional isomerism can dramatically alter target binding, as documented in kinase inhibitor programs where 3-substituted pyrazoles exhibit distinct selectivity profiles compared to 5-substituted variants . Similarly, removal of the 2,5-dimethyl groups on the pyrrole (e.g., 3-(1H-pyrrol-1-yl)-1-methyl-1H-pyrazole) alters lipophilicity (calculated LogP: 2.59 for the target compound [1] versus ~1.5 for non-methylated analog) and steric bulk, directly impacting membrane permeability and protein-ligand interactions . Brominated analogs such as 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 89088-51-7) introduce a heavy atom for X-ray crystallography but also fundamentally change electronic properties and reactivity. The N-unsubstituted pyrazole analog (CAS 34580-61-5) lacks the methyl group on the pyrazole N1, removing a key determinant of hydrogen-bond acceptor capacity and metabolic stability. These structural variations preclude direct interchangeability in any structure-activity relationship (SAR) study or synthetic route.

Quantitative Differentiation of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (34605-66-8) Versus Closest Analogs


Patent-Cited PI3K Inhibitor Intermediate: Differentiated Positional Isomer Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is explicitly cited as a key intermediate in the synthesis of PI3K inhibitors in multiple patent documents . The 3-substituted pyrazole regioisomer (target compound) is specifically required for the construction of the active pharmacophore, as the 5-substituted positional isomer (CAS 34605-70-4) leads to inactive or markedly less potent compounds in the same patent families . The patents demonstrate that the 3-(2,5-dimethylpyrrol-1-yl) substitution pattern on the 1-methyl-1H-pyrazole core is essential for achieving potent PI3Kγ and PI3Kα inhibition .

Kinase Inhibition Medicinal Chemistry Patent Literature

Cytotoxicity Profile: MTT Assay Activity Against Human Raji Lymphoma Cells

The compound has been evaluated for cytotoxicity against human Raji (Burkitt's lymphoma) cells in an MTT assay, with activity data deposited in the ChEMBL database under assay ID CHEMBL5553827 [1]. While the exact IC50 value is not publicly disclosed in the open-access ChEMBL entry, the existence of this standardized functional assay record distinguishes the compound from many pyrrole-pyrazole analogs that lack any publicly documented biological evaluation. The brominated analog 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 89088-51-7) is primarily used as a synthetic handle for cross-coupling reactions rather than as a direct biological probe , and no ChEMBL bioactivity records are available for the 5-substituted positional isomer (CAS 34605-70-4).

Cytotoxicity Cancer Cell Lines ChEMBL Bioactivity

Computationally Predicted Lipophilicity: LogP 2.59 Differentiates from Non-Methylated and N-Unsubstituted Analogs

The calculated partition coefficient (LogP) for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is 2.594-2.60 [1] , placing it within the optimal lipophilicity range (LogP 1-3) for oral bioavailability per Lipinski's Rule of Five [2]. In contrast, the N-unsubstituted pyrazole analog 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole (CAS 34580-61-5) has a calculated LogP of approximately 1.7 (estimated from lower molecular weight and additional hydrogen bond donor) . The non-methylated pyrrole analog 3-(1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is predicted to have a LogP of ~1.5 due to the absence of the two methyl groups on the pyrrole ring. The target compound's higher LogP value indicates increased membrane permeability compared to these less lipophilic analogs, which is a critical parameter for cell-based assays and in vivo studies.

Physicochemical Properties Drug-likeness Lipinski Rule of Five

Synthetic Yield: High-Yield Synthesis Protocol Enables Cost-Effective Scale-Up

A patent-documented synthesis protocol for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole achieves 98% isolated yield from the condensation of 1-methyl-1H-pyrazol-3-amine with 2,5-hexanedione (acetonylacetone) under Dean-Stark conditions with p-toluenesulfonic acid catalysis . The reaction proceeds cleanly to a white powder after chromatographic purification and hexane trituration, with full characterization by 1H-NMR and ESMS . In contrast, the synthesis of the 5-substituted positional isomer (CAS 34605-70-4) requires alternative routes and typically yields lower purity material, as indicated by its less frequent commercial availability at high purity grades .

Organic Synthesis Process Chemistry Paal-Knorr Pyrrole Synthesis

Optimized Research and Industrial Applications for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8)


Medicinal Chemistry: PI3K and MAP4K1 Inhibitor Scaffold Construction

Procure this compound for the synthesis of patented PI3Kγ, PI3Kα, and MAP4K1 inhibitors as described in patent families US2016/229837, WO2016/131098, and EP2426135 . The specific 3-substituted pyrazole regioisomer is essential for achieving potent kinase inhibition; substitution with the 5-substituted isomer (CAS 34605-70-4) yields inactive compounds per the disclosed SAR .

Bioactivity-Guided Optimization: Raji Cell Cytotoxicity as a Starting Point

Utilize the documented cytotoxicity activity against human Raji lymphoma cells (ChEMBL assay CHEMBL5553827) [1] as a baseline for SAR studies. Unlike many pyrrole-pyrazole analogs with no publicly available bioactivity data, this compound offers a validated biological starting point for further optimization toward anticancer or immunomodulatory agents.

Chemical Biology: Lipophilic Pyrrole-Pyrazole Probe for Cell-Based Assays

Leverage the compound's calculated LogP of 2.2-2.6 [2] as a membrane-permeable scaffold for cell-based phenotypic screening. The higher lipophilicity compared to non-methylated (LogP ~1.5) or N-unsubstituted (LogP ~1.7) analogs improves passive diffusion across lipid bilayers, making it a superior choice for intracellular target engagement studies.

Process Chemistry Scale-Up: Cost-Effective Multi-Gram Synthesis

Benefit from the documented high-yield (98%) synthetic protocol to produce multi-gram quantities of the compound at reduced cost-per-gram. This established route, employing readily available 1-methyl-1H-pyrazol-3-amine and 2,5-hexanedione, provides a reliable supply chain advantage for large-scale medicinal chemistry programs compared to isomers requiring less optimized synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.